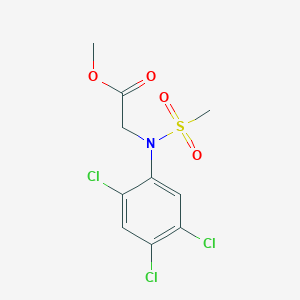

Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate

Description

Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate is a synthetic organic compound It is characterized by the presence of a methylsulfonyl group, a trichlorophenyl group, and a glycinate moiety

Properties

IUPAC Name |

methyl 2-(2,4,5-trichloro-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO4S/c1-18-10(15)5-14(19(2,16)17)9-4-7(12)6(11)3-8(9)13/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHUSCPGUJXFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=C(C=C1Cl)Cl)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trichlorophenol, methylsulfonyl chloride, and glycine methyl ester.

Reaction Conditions: The reaction usually takes place under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The trichlorophenyl group can be reduced to form less chlorinated phenyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Less chlorinated phenyl derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Methyl N-(methylsulfonyl)-N-(2,4,6-trichlorophenyl)glycinate: Similar structure but with a different chlorination pattern.

Methyl N-(methylsulfonyl)-N-(2,4-dichlorophenyl)glycinate: Fewer chlorine atoms on the phenyl ring.

Methyl N-(methylsulfonyl)-N-(2,5-dichlorophenyl)glycinate: Different positions of chlorine atoms.

Uniqueness

Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate is unique due to its specific chlorination pattern, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate (MTSG) is a synthetic organic compound notable for its complex structure and potential biological applications. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₈Cl₃NO₄S

- Molecular Weight : 346.6 g/mol

- IUPAC Name : Methyl 2-(2,4,5-trichloro-N-methylsulfonylanilino)acetate

The compound features a central glycinate core with modifications on the nitrogen atoms and a carboxylic acid group. The presence of the methylsulfonyl group and a trichlorophenyl moiety enhances its reactivity and potential biological activity .

MTSG's biological activity is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : MTSG may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and energy metabolism.

- Receptor Modulation : The compound can interact with cell surface receptors, modulating their activity and influencing physiological responses.

- Cellular Disruption : It may disrupt critical cellular processes including DNA replication and protein synthesis, leading to altered cell function or apoptosis .

Biological Activity Overview

Research indicates that MTSG exhibits a range of biological activities:

- Anti-inflammatory Effects : Similar compounds have shown inhibition of pro-inflammatory cytokines such as IL-1 and TNF-α through modulation of the NF-κB signaling pathway .

- Antioxidant Properties : MTSG may demonstrate antioxidant effects by scavenging free radicals and reducing oxidative stress in cells .

- Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells .

Data Table: Biological Activity Summary

| Biological Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits cytokines (IL-1, TNF-α) | |

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that MTSG can inhibit the transcriptional activity of NF-κB in human immune cells, leading to decreased expression of inflammatory markers .

- Animal Models : In animal studies, compounds similar to MTSG have shown promise in reducing tumor growth by modulating immune responses and promoting apoptosis in malignant cells .

- Pharmacological Potential : Investigations into the pharmacokinetics of MTSG suggest it may have favorable absorption and distribution properties due to its unique structure, which warrants further study for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.